3-O-alpha-D-Mannopyranosyl-D-mannopyranose

Description

Propriétés

IUPAC Name |

(3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283142 | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23745-85-9 | |

| Record name | 3-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23745-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-αlpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YP9VS8BNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-alpha-D-Mannopyranosyl-D-mannopyranose: Structure, Stereochemistry, and Analysis

Introduction

3-O-α-D-Mannopyranosyl-D-mannopyranose, a disaccharide also commonly referred to as α-1,3-mannobiose, represents a critical structural motif in glycobiology. It consists of two D-mannopyranose units joined by an α-(1→3) glycosidic bond.[1][2] This disaccharide is not merely an academic curiosity; it is a fundamental component of larger, biologically significant glycans. For instance, it forms the backbone of the extensive linear α-1,3-linked mannan found in the polysaccharide capsule of the pathogenic fungus Cryptococcus neoformans, a major virulence factor.[3] Furthermore, it is a recurring structural element in the N-linked glycoproteins of fungi and viruses, often serving as a key recognition element for immune system lectins.[4]

This technical guide provides an in-depth exploration of the molecular architecture, stereochemical nuances, and analytical characterization of 3-O-α-D-Mannopyranosyl-D-mannopyranose. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this disaccharide for applications ranging from glycobiology research to the development of novel therapeutics and vaccines.

Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of 3-O-α-D-Mannopyranosyl-D-mannopyranose dictates its chemical properties and biological function. A thorough understanding requires an analysis of its constituent monosaccharides, the nature of the glycosidic linkage, and the overall conformation.

Monosaccharide Units: D-Mannopyranose

The fundamental building block of this disaccharide is D-mannose, a C-2 epimer of glucose. In solution, it exists predominantly in the pyranose ring form. The "D" designation refers to the stereochemistry at the C-5 chiral center, which is analogous to that of D-glyceraldehyde. Both units in the disaccharide are D-mannopyranose. The non-reducing mannose unit is attached via its anomeric carbon (C-1), while the reducing unit is linked through its 3-position hydroxyl group.

The α-(1→3) Glycosidic Linkage

The defining feature of this molecule is the glycosidic bond connecting the two mannose residues. The nomenclature specifies:

-

α : The stereochemistry at the anomeric carbon (C-1) of the non-reducing mannose unit is alpha. This means the bond projects axially from the ring.

-

1→3 : The bond connects C-1 of the non-reducing mannose to the oxygen atom at the C-3 position of the reducing mannose unit.

This specific linkage distinguishes it from other mannobioses, such as those with α-(1→2), α-(1→4), or α-(1→6) linkages, each of which possesses distinct conformational and biological properties.[4]

Conformational Analysis

The overall shape of the disaccharide is determined by the rotation around the glycosidic bonds, described by two key dihedral angles:

-

Φ (phi) : Defined by the atoms H1'-C1'-O3-C3

-

Ψ (psi) : Defined by the atoms C1'-O3-C2-H3

While the individual pyranose rings are relatively rigid (typically adopting a ⁴C₁ chair conformation), rotation around these bonds is possible. However, steric hindrance limits the range of stable conformations. Computational modeling and NMR studies on similar disaccharides show that the distribution of the Φ angle is often narrow, while the Ψ angle may have more variability.[5] This results in a relatively well-defined three-dimensional structure in solution, which is crucial for its recognition by enzymes and antibodies.

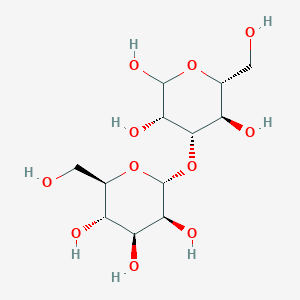

Visualization of the Core Structure

To provide a clear visual representation of the molecule's connectivity and stereochemistry, the following diagram illustrates the structure of 3-O-α-D-Mannopyranosyl-D-mannopyranose.

Caption: Structure of 3-O-α-D-Mannopyranosyl-D-mannopyranose.

Spectroscopic and Analytical Characterization

Unambiguous identification and structural elucidation of 3-O-α-D-Mannopyranosyl-D-mannopyranose rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of disaccharides in solution.[4] Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.

-

¹H NMR: The anomeric proton (H-1') of the non-reducing mannose residue is particularly diagnostic. Its chemical shift and small coupling constant (J₁,₂) are characteristic of the α-configuration. Other protons can be assigned using two-dimensional techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).

-

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The C-1' and C-3 signals are particularly informative, confirming the linkage position. The C-3 carbon of the reducing unit, being glycosylated, will show a significant downfield shift compared to its position in free mannose.

-

2D Heteronuclear NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively linking proton signals to their directly attached carbons (HSQC) or to carbons 2-3 bonds away (HMBC). An HMBC correlation between H-1' of the non-reducing ring and C-3 of the reducing ring provides unequivocal proof of the α-(1→3) linkage.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

The following table provides representative NMR data for an α-(1→3)-linked mannose residue within a larger oligosaccharide, which serves as a reliable model for the disaccharide. The reducing unit exists as a mixture of α and β anomers, which affects the chemical shifts of its own ring atoms.

| Atom Position (Unit) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Non-reducing Unit | ||

| 1' | 5.15 | 103.5 |

| 2' | 4.10 | 71.0 |

| 3' | 3.92 | 71.9 |

| 4' | 3.70 | 68.0 |

| 5' | 3.85 | 74.4 |

| 6' | 3.78, 3.72 | 62.0 |

| Reducing Unit (α-anomer) | ||

| 1 | 5.18 | 94.6 |

| 2 | 4.05 | 71.2 |

| 3 | 4.15 | 80.5 |

| 4 | 3.88 | 67.2 |

| 5 | 3.95 | 73.1 |

| 6 | 3.82, 3.75 | 61.9 |

| Reducing Unit (β-anomer) | ||

| 1 | 4.88 | 94.8 |

| 2 | 4.18 | 72.9 |

| 3 | 4.08 | 81.4 |

| 4 | 3.80 | 67.8 |

| 5 | 3.55 | 77.0 |

| 6 | 3.89, 3.78 | 62.1 |

Data adapted from a study of manno-oligosaccharides and should be considered representative.[6] Actual values may vary slightly based on solvent, temperature, and pH.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to infer the sequence and linkage of oligosaccharides. For 3-O-α-D-Mannopyranosyl-D-mannopyranose (C₁₂H₂₂O₁₁), the expected monoisotopic mass is 342.1162 Da.[1] Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. Fragmentation analysis (MS/MS) can help distinguish between different mannose-mannose linkage isomers, although this can be challenging.

Synthesis and Natural Occurrence

Natural Occurrence

3-O-α-D-Mannopyranosyl-D-mannopyranose is a prevalent motif in the fungal kingdom. It is a key component of:

-

Yeast Mannans: Found in the cell walls of yeasts like Candida albicans and Saccharomyces cerevisiae.[4]

-

Fungal Pathogen Capsules: Forms the linear backbone of glucuronoxylomannan (GXM), the primary component of the Cryptococcus neoformans capsule.[3]

-

N-Glycans: It appears in the high-mannose type N-glycans of various organisms, including viruses and fungi.[4]

Chemical Synthesis

The chemical synthesis of a specific disaccharide like α-1,3-mannobiose is a complex process that requires a strategic use of protecting groups to ensure the correct linkage and stereochemistry. The causality behind the experimental choices is paramount for success.

Experimental Protocol: A Generalized Strategy for α-Mannoside Synthesis

The following protocol outlines a conceptual workflow. The key challenge in mannoside synthesis is controlling the stereochemistry at the anomeric center. An α-linkage is often achieved through "neighboring group participation" from a protecting group at the C-2 position of the mannose donor.

-

Preparation of the Mannose Donor:

-

Rationale: The donor is the monosaccharide that will provide the anomeric carbon for the glycosidic bond. It must be "activated" to make it a good electrophile.

-

Method:

-

Start with D-mannose. Protect the hydroxyl groups at C-3, C-4, and C-6 using a reagent like benzyl bromide (BnBr). This prevents them from reacting.

-

Install a participating protecting group at C-2, such as an acetyl (Ac) group. This group is crucial for directing the α-stereoselectivity of the upcoming glycosylation.

-

Convert the anomeric hydroxyl (C-1) into a good leaving group, such as a trichloroacetimidate or a thioglycoside. This creates the activated glycosyl donor.

-

-

-

Preparation of the Mannose Acceptor:

-

Rationale: The acceptor is the monosaccharide that will use one of its hydroxyl groups to attack the donor. All hydroxyls must be protected except for the one intended for linkage (in this case, C-3).

-

Method:

-

Start with a D-mannose derivative where the anomeric position is protected (e.g., as a methyl or benzyl glycoside).

-

Employ a protecting group strategy that allows for the selective deprotection of only the 3-OH group. A common method is to use a 4,6-O-benzylidene acetal to protect those two positions simultaneously, followed by protection of the 2-OH. This leaves the 3-OH available.[7]

-

-

-

The Glycosylation Reaction (Koenigs-Knorr type reaction):

-

Rationale: This is the key bond-forming step. A promoter is used to activate the leaving group on the donor, allowing the free 3-OH of the acceptor to attack the anomeric carbon.

-

Method:

-

Dissolve the glycosyl donor and acceptor in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Add a promoter, such as N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH), at low temperature (e.g., -40 °C).

-

The C-2 acetyl group of the donor participates, forming a temporary cyclic intermediate that blocks the β-face of the anomeric carbon. This forces the acceptor's 3-OH to attack from the α-face, ensuring the desired α-(1→3) linkage.

-

Allow the reaction to warm slowly and then quench it.

-

-

-

Deprotection and Purification:

-

Rationale: All protecting groups must be removed to yield the final disaccharide.

-

Method:

-

Remove the acetyl group under basic conditions (e.g., sodium methoxide in methanol).

-

Remove benzyl and benzylidene groups via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere).

-

Purify the final product, 3-O-α-D-Mannopyranosyl-D-mannopyranose, using chromatographic techniques such as size-exclusion or reversed-phase HPLC.

-

-

Workflow Visualization

Caption: Generalized workflow for the chemical synthesis of α-1,3-mannobiose.

Biological Significance and Applications

The α-1,3-mannobiose motif is a significant epitope in immunology and a target in drug development.

-

Immunological Recognition: As a component of fungal cell walls, this disaccharide can be recognized by pattern recognition receptors (PRRs) on innate immune cells. This interaction is a key step in initiating an anti-fungal immune response.

-

Vaccine Development: Synthetic oligosaccharides containing the α-1,3-mannobiose unit are being investigated as components of conjugate vaccines against fungal pathogens like Cryptococcus neoformans. The goal is to elicit a protective antibody response against the fungal capsule.

-

Enzyme Inhibition: The enzymes responsible for synthesizing (mannosyltransferases) or degrading (α-1,3-mannosidases) this linkage are potential drug targets.[8] Inhibitors of these enzymes could disrupt fungal cell wall integrity, representing a novel antifungal strategy.

Conclusion

3-O-α-D-Mannopyranosyl-D-mannopyranose is a disaccharide of fundamental importance in the structure of fungal polysaccharides and glycoproteins. Its well-defined stereochemistry, characterized by the α-(1→3) glycosidic linkage, creates a specific three-dimensional structure that is central to its biological role as a molecular recognition target. The detailed characterization by NMR and mass spectrometry, combined with sophisticated strategies for its chemical synthesis, provides researchers and drug developers with the essential tools to probe its function and exploit its potential as a therapeutic target or vaccine component. A comprehensive understanding of its structure is the foundation upon which new strategies to combat fungal diseases and understand complex biological systems are built.

References

-

Jones, C., et al. (2003). A Unique α-1,3 Mannosyltransferase of the Pathogenic Fungus Cryptococcus neoformans. Journal of Biological Chemistry. Available at: [Link]

-

PubChem. (n.d.). alpha-D-Mannopyranose. National Center for Biotechnology Information. Available at: [Link]

-

Langer, J., Hartmann, L., & Snyder, N. L. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). O-alpha-D-mannopyranosyl-(1->3)-O-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranose. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-O-alpha-D-mannopyranosyl-D-mannopyranose. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-O-Alpha-D-Mannopyranosyl-Alpha-D-Mannopyranose. National Center for Biotechnology Information. Available at: [Link]

-

Oscarson, S. (2014). Synthesis of β-(1→3)-mannobiose. Carbohydrate Chemistry: Proven Synthetic Methods, Volume 2. ResearchGate. Available at: [Link]

-

Mishra, N. K., et al. (2008). 1H and 13C NMR Chemical shifts for compounds 1-3. ResearchGate. Available at: [Link]

-

Hughes, R. C., & Feeney, J. (1986). Characterization of a mannosidase acting on alpha 1----3- and alpha 1----6-linked mannose residues of oligomannosidic intermediates of glycoprotein processing. European Journal of Biochemistry. Available at: [Link]

-

Lim, D., et al. (2025). Conformational Profile of Galactose‐α‐1,3‐Galactose (α‐Gal) and Structural Basis of Its Immunological Response. Chemistry – A European Journal. Available at: [Link]

-

Stenutz, R., et al. (2021). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics. Available at: [Link]

-

Vervecken, W., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry. Available at: [Link]

-

Shibata, N., et al. (1993). Complete assignment of 1H and 13C nuclear magnetic resonance chemical shifts of beta-1,2-linked mannooligosaccharides isolated from the phosphomannan of the pathogenic yeast Candida albicans NIH B-792 strain. Archives of Biochemistry and Biophysics. Available at: [Link]

Sources

- 1. 3-O-alpha-D-mannopyranosyl-D-mannopyranose | C12H22O11 | CID 11013287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 5288768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]

- 4. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Profile of Galactose‐α‐1,3‐Galactose (α‐Gal) and Structural Basis of Its Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lectenz.com [lectenz.com]

Whitepaper: The α-1,3-Mannobiose Linkage in Yeast Cell Wall Mannoproteins: A Technical Guide to Its Structure, Biosynthesis, and Significance

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The yeast cell wall is a complex and dynamic structure, critical for cellular integrity, morphogenesis, and interaction with the environment. Its outermost layer, rich in mannoproteins, serves as the primary interface between the fungus and its surroundings, including the host immune system. A key structural feature within these mannoproteins is the terminal α-1,3-mannobiose linkage, a disaccharide that plays a pivotal role in the wall's architecture and its recognition by innate immune cells. This technical guide provides an in-depth exploration of the natural occurrence of α-1,3-mannobiose in yeast, its enzymatic biosynthesis, its function in cell wall integrity, and its implications as a pathogen-associated molecular pattern (PAMP) and a potential target for novel antifungal therapies. We further present detailed, field-proven methodologies for the extraction, purification, and structural characterization of this significant carbohydrate epitope.

The Architectural Landscape of the Yeast Cell Wall

The cell wall of yeasts, such as Saccharomyces cerevisiae, constitutes 15-30% of the cell's dry weight and is essential for survival.[1] It is a layered structure, primarily composed of polysaccharides and proteins, that provides mechanical strength and controls cell permeability.[1][2] The inner layer is a robust scaffold of β-1,3-glucan, interlinked with chitin and β-1,6-glucan.[1] The outer layer, which is in direct contact with the external environment, is densely packed with mannoproteins.[1]

Mannoproteins are extensively glycosylated proteins, with carbohydrate content often accounting for 50-95% of their mass.[1] These carbohydrates are present as N-linked and O-linked glycans. The N-linked glycans are particularly complex, featuring a core structure that is elongated in the Golgi apparatus to form a large outer chain. This outer chain consists of a long α-1,6-linked mannose backbone, which is heavily decorated with shorter α-1,2- and α-1,3-linked mannose side chains.[1][3][4] It is at the terminus of these side chains that α-1,3-mannobiose is frequently found, forming a critical terminal epitope.

Table 1: Macromolecular Composition of the Saccharomyces cerevisiae Cell Wall

| Component | Dry Weight (%) | Location | Primary Function |

| β-1,3-Glucan | 50 - 60 | Inner Wall | Main structural scaffold |

| Mannoproteins | 30 - 50 | Outer Wall | Permeability barrier, cell recognition |

| β-1,6-Glucan | 5 - 10 | Inner/Outer | Linking component |

| Chitin | 1 - 2 | Inner Wall | Rigidity, bud scar formation |

| Data synthesized from multiple sources.[1][3] |

Biosynthesis of the α-1,3-Mannose Terminus

The synthesis of complex glycan structures is a stepwise process occurring within the endoplasmic reticulum and Golgi apparatus.[5] The addition of the terminal α-1,3-mannose residue to the N-glycan outer chain is a critical final modification that takes place in the medial-Golgi.[6] This specific reaction is catalyzed by the enzyme α-1,3-mannosyltransferase, encoded by the MNN1 gene in S. cerevisiae.[6][7][8]

Mnn1p is a Type II transmembrane protein that transfers a mannose residue from a GDP-mannose donor to the non-reducing end of an α-1,2-linked mannose side chain.[6][9] The enzyme specifically creates the α-1,3 linkage, capping the mannan chain.[7] Genetic studies using mnn1 mutants have been instrumental in confirming this function; these mutants lack the terminal α-1,3-mannose residues on their mannoproteins, leading to an altered cell wall structure and phenotype.[6][7] The activity of Mnn1p and its homologs in other fungi, including pathogenic species like Candida albicans and Cryptococcus neoformans, underscores its conserved importance in the fungal kingdom.[10][11]

Biological Significance and Role in Pathogen Recognition

The mannan layer, and specifically its terminal structures, is crucial for the yeast's interaction with its environment.

-

Cell Wall Integrity: The extensive mannan outer chains, including the α-1,3-caps, are vital for maintaining the cell wall's low porosity, acting as a barrier to limit the passage of large molecules.[1][12] Mutants with truncated mannan structures exhibit increased wall permeability, highlighting the architectural importance of these glycans.[1]

-

Immune Recognition: From the perspective of a mammalian host, the yeast cell wall is a mosaic of PAMPs. Mannan structures are recognized by various pattern recognition receptors (PRRs) on innate immune cells, such as macrophages and dendritic cells.[3][13][14] Receptors like the Mannose Receptor (MR), Dectin-2, and mannose-binding lectin (MBL) can bind to yeast mannans, triggering phagocytosis and cytokine production.[3] While the underlying β-glucan layer is a potent immune activator, the outer mannan layer can act as a "shield," masking the glucan from its receptor, Dectin-1.[15] However, the mannan itself is also a significant PAMP, and its recognition can initiate a robust immune response.[14][15] Therefore, the presence and structure of terminal mannose linkages, including α-1,3-mannobiose, are critical determinants of the host-fungus interaction.

α-1,3-Mannobiose as a Target for Drug Development

The fungal cell wall is an attractive target for antifungal drug development because it is essential for the fungus and absent in mammalian cells.[16] While existing drugs like echinocandins target β-glucan synthesis, the biosynthesis of mannoproteins represents another promising avenue.[17]

Causality for Targeting Mannan Biosynthesis:

-

Fungal Specificity: The enzymes responsible for building the mannan outer chain, such as Mnn1p, are unique to fungi.[10]

-

Disruption of Integrity: Inhibiting these enzymes would lead to a defective cell wall, increasing its permeability and potentially compromising the cell's viability.[1][12]

-

Immune Evasion Unmasking: A truncated mannan layer could expose the highly immunogenic β-glucan underneath, leading to more efficient recognition and clearance of the fungus by the host immune system.[15]

Therefore, developing small molecule inhibitors against key mannosyltransferases, including the α-1,3-mannosyltransferase, is a rational strategy for creating novel antifungal agents.

Experimental Protocols for the Study of Yeast Mannans

A robust and reproducible methodology is paramount for the accurate study of yeast cell wall components. The following protocols provide a comprehensive workflow from cell wall isolation to the characterization of specific mannan linkages.

Protocol 1: Isolation of Yeast Cell Walls

This protocol is based on mechanical disruption, which effectively breaks cells while preserving the overall structure of the cell wall for subsequent analysis.[18][19]

-

Cell Harvesting: Culture yeast cells to the desired growth phase (e.g., mid-log or stationary) in an appropriate medium. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with ice-cold distilled water and once with an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5) containing a protease inhibitor cocktail to prevent protein degradation.

-

Mechanical Disruption: Resuspend the washed cell pellet in 2 volumes of ice-cold lysis buffer. Transfer the suspension to a 2 mL screw-cap tube containing an equal volume of 0.5 mm acid-washed glass beads.

-

Homogenization: Disrupt the cells using a high-speed bead beater (e.g., BeadBug homogenizer). Perform 5-8 cycles of 1 minute of homogenization followed by 1 minute of cooling on ice. Rationale: The cooling step is critical to prevent heat-induced degradation of cellular components.

-

Initial Separation: After disruption, allow the glass beads to settle. Carefully transfer the supernatant (cell lysate) to a new centrifuge tube. Wash the beads with lysis buffer to recover any remaining wall fragments and pool with the lysate.

-

Cell Wall Pelleting: Centrifuge the pooled lysate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet the cell walls. Discard the supernatant, which contains soluble cytosolic components.

-

Washing the Cell Wall Pellet: Vigorously resuspend the crude cell wall pellet in a high-salt buffer (e.g., 1 M NaCl) to remove peripherally associated proteins and membranes, then centrifuge again. Repeat this wash step at least three times. Follow with several washes in distilled water to remove the salt.

-

Purification (Optional): For higher purity, the pellet can be boiled in an SDS extraction buffer (e.g., 2% SDS, 100 mM β-mercaptoethanol) for 10 minutes to remove non-covalently bound proteins, followed by extensive washing with water.[19]

-

Storage: The final purified cell wall pellet can be lyophilized for long-term storage or used immediately for mannan extraction.

Protocol 2: Extraction and Analysis of Mannan Side Chains

This protocol utilizes controlled acetolysis, a classical and effective method to specifically cleave the acid-labile α-1,6-mannan backbone while preserving the more stable α-1,2 and α-1,3 linkages of the side chains.[20][21]

-

Mannoprotein Solubilization: Start with the purified cell wall fraction from Protocol 1. Mannoproteins can be extracted by enzymatic digestion of the glucan matrix (e.g., using β-1,3-glucanase) or by a hot alkali treatment (e.g., 30 mM NaOH at 80°C).[4][22]

-

Crude Mannan Precipitation: After solubilization, centrifuge to remove insoluble material. Precipitate the mannoproteins from the supernatant by adding 3 volumes of cold ethanol and incubating overnight at -20°C. Collect the precipitate by centrifugation.

-

Acetolysis: a. Thoroughly dry the mannan precipitate under vacuum. b. Add a fresh, pre-chilled (0°C) acetolysis mixture of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid (10:10:1 v/v/v).[20] Caution: This mixture is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment. c. Incubate the reaction at 40°C for 12-24 hours with gentle stirring. Rationale: This controlled condition preferentially cleaves the α-1,6 linkages. d. Stop the reaction by pouring the mixture into ice-water. Extract the acetylated oligosaccharides with chloroform.

-

Deacetylation: Evaporate the chloroform and deacetylate the oligosaccharides by dissolving them in a small volume of methanol and adding a catalytic amount of sodium methoxide.

-

Analysis: Neutralize, desalt, and analyze the resulting mixture of mannose oligosaccharides (representing the original side chains) by:

-

High-Performance Liquid Chromatography (HPLC): Separate the oligosaccharides on a suitable column (e.g., amine-bonded silica) for quantification and fractionation.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the purified oligosaccharide fractions (e.g., mannobiose, mannotriose) by 1H-NMR. The anomeric proton signals provide definitive information on the type and sequence of glycosidic linkages, confirming the presence of α-1,3-linked mannose residues.[11][20]

-

Conclusion

The α-1,3-mannobiose moiety is a structurally and biologically significant component of the yeast cell wall. As a terminal cap on the extensive N-glycan outer chains of mannoproteins, it is integral to the wall's architectural integrity and serves as a key epitope for recognition by the host immune system. Understanding its biosynthesis, orchestrated by enzymes like Mnn1p, not only deepens our fundamental knowledge of fungal cell biology but also reveals a promising target for the development of novel, fungus-specific therapeutic agents. The methodologies detailed herein provide a validated framework for researchers to investigate this and other cell wall polysaccharides, paving the way for future discoveries in mycology and infectious disease research.

References

-

Klis, F. M., Mol, P., Hellingwerf, K., & Brul, S. (2002). Dynamics of cell wall structure in Saccharomyces cerevisiae. FEMS Microbiology Reviews, 26(3), 239-256. [Link]

-

McKenzie, C. G., et al. (2010). Recognition of yeast by murine macrophages requires mannan but not glucan. Eukaryotic Cell, 9(11), 1776-1784. [Link]

-

Cambi, A., et al. (2008). The C-type lectin DC-SIGN (CD209) is an antigen-uptake receptor for Candida albicans mannans. European Journal of Immunology, 33(2), 532-538. [Link]

-

Guadalupe, Z., et al. (2022). Characterization of Mannoprotein Structural Diversity in Wine Yeast Species. Journal of Agricultural and Food Chemistry, 70(35), 10935-10945. [Link]

-

Farkas, V., & Bauer, S. (1976). Biosynthesis of Yeast Mannan. Diversity of Mannosyltransferases in the Mannan-Synthesizing Enzyme System From Yeast. Biochimica et Biophysica Acta (BBA) - General Subjects, 428(3), 591-600. [Link]

-

Lussier, M., et al. (1999). The KTR and MNN1 mannosyltransferase families of Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - General Subjects, 1426(2), 323-334. [Link]

-

Creative Biolabs. (n.d.). What Is the Specific Protocol for the Extraction of Fungal Cell Wall Polysaccharides?. Creative Biolabs Official Website. [Link]

-

PricklyCider.com. (2021). Mannoproteins in Cider. PricklyCider.com. [Link]

-

Baek, J., et al. (2022). Yeast cell wall mannan structural features, biological activities, and production strategies. Applied Microbiology and Biotechnology, 106(1), 71-84. [Link]

-

Dean, N., & Poster, J. B. (1996). Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases. Proceedings of the National Academy of Sciences, 93(20), 11295-11299. [Link]

-

Raschke, W. C., et al. (1973). Genetic control of yeast mannan structure. Biosynthesis of yeast mannan. Characterization of mannan-synthesizing enzyme systems from mutants defective in mannan structure. The Journal of biological chemistry, 248(14), 4819-4826. [Link]

-

ResearchGate. (n.d.). Yeast cell wall. It is made up of mannoproteins, β-1,3-glucans,... [Diagram]. ResearchGate. [Link]

-

FAO. (2019). MANNOPROTEINS FROM YEASTS CELL WALLS. FAO JECFA Monographs 23. [Link]

-

Gow, N. A. R., et al. (2020). Differences in fungal immune recognition by monocytes and macrophages: N-mannan can be a shield or activator of immune recognition. Trends in Cell & Systems Biology, 1, 100042. [Link]

-

ResearchGate. (2017). Could anyone offer me some advice regarding a reliable protocol for the isolation/extraction of cell walls of yeast?. ResearchGate. [Link]

-

Pitarch, A., Nombela, C., & Gil, C. (2007). Cell Wall Fractionation for Yeast and Fungal Proteomics. In Methods in Molecular Biology, vol 371: Yeast Proteomics (pp. 219-234). Humana Press. [Link]

-

H-K., et al. (2022). Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells. ACS Omega, 7(34), 30193-30204. [Link]

-

PNAS. (1996). Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases. PNAS. [Link]

-

Kuraoka, T., et al. (2020). Determination of α-1,3-Linked Mannose Residue in the Cell Wall Mannan of Candida tropicalis NBRC 1400 Strain. Advances in Microbiology, 10, 14-26. [Link]

-

Saccharomyces Genome Database. (n.d.). MNN1 / YGL043W. SGD. [Link]

-

PubMed. (1996). Activity of the yeast MNN1 alpha-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases. PubMed. [Link]

-

ACS Omega. (2022). Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells. ACS Publications. [Link]

-

Scilit. (1976). Biosynthesis of yeast mannan Diversity of mannosyltransferases in the mannan-synthesizing enzyme system from yeast. Scilit. [Link]

-

mSphere. (2024). Discovery of α-(1→6)-linked mannan structures resembling yeast N-glycan outer chains in Aspergillus fumigatus mycelium. ASM Journals. [Link]

-

Doering, T. L. (1999). A Unique α-1,3 Mannosyltransferase of the Pathogenic Fungus Cryptococcus neoformans. Journal of Bacteriology, 181(17), 5479-5483. [Link]

-

MDPI. (2020). Characterization and Antioxidant Activity of Mannans from Saccharomyces cerevisiae with Different Molecular Weight. Molecules, 25(24), 5912. [Link]

-

SCIRP. (2020). Determination of α-1,3-Linked Mannose Residue in the Cell Wall Mannan of Candida tropicalis NBRC 1400 Strain. SCIRP. [Link]

-

ResearchGate. (n.d.). Yeast mannan and other cell wall polysaccharide structures. [Diagram]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biological activities of yeast mannan. [Diagram]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Yeast cell wall structures and biological activities of mannan... [Diagram]. ResearchGate. [Link]

-

Nakajima, T., & Ballou, C. E. (1975). Yeast manno-protein biosynthesis: solubilization and selective assay of four mannosyltransferases. Proceedings of the National Academy of Sciences, 72(10), 3912-3916. [Link]

-

Stewart, T. S., & Ballou, C. E. (1968). A Method for Fingerprinting Yeast Cell Wall Mannans. Biochemistry, 7(5), 1855-1863. [Link]

-

Shibata, N., et al. (2007). Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms. Biochemical Journal, 404(2), 365-372. [Link]

-

Hiyeast. (2022). Yeast Cell Wall Polysaccharides: β-glucans & mannans. Hiyeast. [Link]

-

Creative Biolabs. (n.d.). Cell Wall Targets. Creative Biolabs Official Website. [Link]

-

Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Creative Biolabs Official Website. [Link]

-

de Nobel, J. G., et al. (1990). The glucanase‐soluble mannoproteins limit cell wall porosity in Saccharomyces cerevisiae. Yeast, 6(6), 491-499. [Link]

-

Ianiri, G., & Idnurm, A. (2015). Essential Gene Discovery in the Basidiomycete Cryptococcus neoformans for Antifungal Drug Target Prioritization. mBio, 6(2), e02334-14. [Link]

-

Tyagi, M., et al. (2023). Emerging Antifungal Targets and Strategies. International Journal of Molecular Sciences, 24(5), 4746. [Link]

- Google Patents. (2020). WO2020106870A2 - Biosynthesis of compounds in yeast.

-

Pinto, T., et al. (2022). Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae. Foods, 11(23), 3795. [Link]

Sources

- 1. Cell Wall Architecture in Yeast: New Structure and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Yeast cell wall mannan structural features, biological activities, and production strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. The KTR and MNN1 mannosyltransferase families of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of the yeast MNN1 α-1,3-mannosyltransferase requires a motif conserved in many other families of glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of yeast mannan. Characterization of mannan-synthesizing enzyme systems from mutants defective in mannan structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MNN1 | SGD [yeastgenome.org]

- 9. Yeast manno-protein biosynthesis: solubilization and selective assay of four mannosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Unique α-1,3 Mannosyltransferase of the Pathogenic Fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical structure of the cell-wall mannan of Candida albicans serotype A and its difference in yeast and hyphal forms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Recognition of yeast by murine macrophages requires mannan but not glucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Differences in fungal immune recognition by monocytes and macrophages: N-mannan can be a shield or activator of immune recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 17. mdpi.com [mdpi.com]

- 18. Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of α-1,3-Linked Mannose Residue in the Cell Wall Mannan of Candida tropicalis NBRC 1400 Strain [scirp.org]

- 21. Method for Fingerprinting Yeast Cell Wall Mannans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

An In-depth Technical Guide on the Biological Role of 3-O-alpha-D-mannopyranosyl-D-mannopyranose in Glycoproteins

Foreword: Decoding the Mannose Code

For the discerning researcher in glycobiology and drug development, the intricate world of protein glycosylation holds the key to understanding a vast array of cellular processes. Among the myriad of glycan structures, the subtle nuances of specific linkages can dictate the fate of a glycoprotein, from its initial folding and quality control to its ultimate biological function and immunogenicity. This guide delves into the core of one such critical linkage: the 3-O-alpha-D-mannopyranosyl-D-mannopyranose, or α-1,3-mannobiose, motif. We will explore its pivotal role in the endoplasmic reticulum's quality control machinery, its recognition by specific lectins, and its implications in health and disease. This document is structured to provide not just a repository of information, but a cohesive narrative that explains the "why" behind the "how," empowering researchers to design more insightful experiments and accelerate discovery.

Section 1: The α-1,3-Mannobiose Motif: A Structural and Biosynthetic Overview

The 3-O-alpha-D-mannopyranosyl-D-mannopyranose is a disaccharide consisting of two D-mannopyranose units joined by an α-(1→3) glycosidic bond. This seemingly simple linkage is a fundamental component of the larger, complex N-linked glycans that are co-translationally attached to nascent polypeptides in the endoplasmic reticulum (ER).

Biosynthesis within the N-Glycosylation Pathway

The journey of the α-1,3-mannobiose motif begins with the assembly of a lipid-linked oligosaccharide precursor, Glc₃Man₉GlcNAc₂, on a dolichol phosphate carrier. This precursor is then transferred en bloc to asparagine residues within the consensus sequence Asn-X-Ser/Thr of the nascent glycoprotein. The α-1,3-mannobiose linkage is an integral part of the Man₉GlcNAc₂ core structure.

The following diagram illustrates the initial steps of N-glycosylation leading to the formation of the Man₉GlcNAc₂ structure containing the α-1,3-mannobiose motif.

Caption: Glycoprotein quality control in the ER.

Section 3: Beyond the ER: Emerging Roles and Disease Implications

While the role of the α-1,3-mannobiose motif in ER quality control is well-established, its significance may extend to other biological contexts.

Recognition by Pathogen Lectins

The high-mannose structures containing the α-1,3-mannobiose linkage on the surface of host glycoproteins can be recognized by lectins from various pathogens, including viruses, bacteria, and fungi. This recognition can be a critical step in the initiation of infection. For example, some mannose-binding lectins from plants and fungi show specificity for high-mannose N-glycans, and this principle of recognition is exploited by pathogens.

Fungal-Specific Glycosylation

In the pathogenic fungus Cryptococcus neoformans, a unique enzyme, 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase, utilizes α-1,3-mannobiose as an acceptor substrate. This enzyme is involved in the synthesis of the fungal-specific glycan structures. While the direct impact on virulence is still under investigation, the existence of such an enzyme highlights the importance of this disaccharide in fungal biology and presents a potential target for antifungal drug development.

Section 4: Experimental Methodologies for Studying α-1,3-Mannobiose

A multi-faceted experimental approach is required to fully elucidate the role of the α-1,3-mannobiose motif in glycoproteins. This section provides an overview of key techniques and protocols.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the detailed structural analysis of glycans. 1D and 2D NMR experiments can be used to determine the anomeric configuration (α or β) and the linkage position of the mannose residues.

Mass Spectrometry (MS): Electrospray ionization (ESI)-MS and matrix-assisted laser desorption/ionization (MALDI)-MS are indispensable for determining the composition and sequence of glycans. Tandem MS (MS/MS) can provide fragmentation data to elucidate branching patterns and linkage information.

-

Glycoprotein Denaturation and Reduction:

-

Dissolve 10-20 µg of purified glycoprotein in 20 µL of 50 mM ammonium bicarbonate containing 0.1% (w/v) RapiGest SF.

-

Add 1 µL of 100 mM dithiothreitol (DTT) and incubate at 60°C for 30 minutes.

-

Cool to room temperature and add 1 µL of 200 mM iodoacetamide (IAA), then incubate in the dark for 30 minutes.

-

-

Enzymatic N-Glycan Release:

-

Add 1 µL of PNGase F (500 units/µL) and incubate at 37°C overnight.

-

-

Glycan Purification:

-

Purify the released N-glycans using a solid-phase extraction (SPE) cartridge with a graphitized carbon stationary phase.

-

Wash the cartridge with water to remove salts and peptides.

-

Elute the glycans with a solution of 50% acetonitrile in water containing 0.1% trifluoroacetic acid.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified glycans by MALDI-TOF MS or LC-ESI-MS/MS.

-

For MALDI-TOF MS, co-crystallize the glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

-

For LC-ESI-MS/MS, separate the glycans using a porous graphitized carbon column with an acetonitrile gradient.

-

Functional Analysis

Lectin Affinity Chromatography: Lectins with known specificity for mannose residues, such as Concanavalin A (ConA), can be used to enrich for glycoproteins containing high-mannose type N-glycans.

Glycan Arrays: Microarrays containing a library of defined glycan structures can be used to screen for proteins (e.g., lectins, antibodies) that bind to the α-1,3-mannobiose motif.

Cell-Based Assays: The role of the α-1,3-mannobiose linkage in glycoprotein trafficking and degradation can be investigated in cell culture by using inhibitors of glucosidases (e.g., castanospermine) or mannosidases (e.g., kifunensine). The fate of a specific glycoprotein can then be monitored by pulse-chase analysis followed by immunoprecipitation and SDS-PAGE.

The following diagram outlines a typical workflow for the functional analysis of the α-1,3-mannobiose motif in a glycoprotein of interest.

Caption: Workflow for functional analysis of glycoprotein glycosylation.

Section 5: Synthesis of α-1,3-Mannobiose Containing Oligosaccharides

The chemical synthesis of defined oligosaccharide structures is crucial for their use as standards in analytical studies and for investigating their interactions with proteins in detail. The synthesis of α-mannosides can be challenging due to the need for stereocontrol at the anomeric center.

General Synthetic Strategy

A common approach involves the use of a mannosyl donor with a participating group at the C-2 position (e.g., an acetyl group) to favor the formation of the α-linkage. The acceptor mannoside must have a free hydroxyl group at the C-3 position.

-

Preparation of a Suitable Mannosyl Donor: This typically involves protecting all hydroxyl groups except for the anomeric position and introducing a leaving group (e.g., a trichloroacetimidate or a halide). A participating group at C-2 helps to direct the stereochemical outcome of the glycosylation reaction towards the α-anomer.

-

Preparation of a Mannosyl Acceptor: The acceptor molecule must have a free hydroxyl group at the desired linkage position (C-3) while all other hydroxyls are protected.

-

Glycosylation Reaction: The donor and acceptor are reacted in the presence of a suitable promoter (e.g., a Lewis acid like trimethylsilyl trifluoromethanesulfonate) to form the disaccharide.

-

Deprotection: The protecting groups are removed to yield the final α-1,3-mannobiose.

The synthesis of more complex branched structures containing the α-1,3-mannobiose motif has also been reported.

Conclusion: An Essential Motif with Expanding Significance

The 3-O-alpha-D-mannopyranosyl-D-mannopyranose linkage is far more than a simple structural component of N-glycans. It is a critical determinant in the life of a glycoprotein, acting as a key signal in the rigorous quality control processes of the endoplasmic reticulum. Its recognition by cellular lectins governs the fate of newly synthesized proteins, directing them towards either productive folding or degradation. As our understanding of the "mannose code" deepens, the α-1,3-mannobiose motif is emerging as a player in host-pathogen interactions and a potential target for therapeutic intervention. The experimental strategies outlined in this guide provide a robust framework for researchers to further unravel the complexities of this essential glycan structure and its diverse biological roles.

References

-

3-O-alpha-D-mannopyranosyl-D-mannopyranose | C12H22O11 | CID 11013287. PubChem. Available at: [Link]

-

Hu, D., & Qiu, W. (2020). Glycoprotein Quality Control and Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 21(19), 7349. Available at: [Link]

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology [Internet]. 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Chapter 39, Glycans in Glycoprotein Quality Control. Available at: [Link]

-

Li, H., & Wang, J. (2015). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 20(8), 13898–13912. Available at: [Link]

-

Lönngren, J., & Svensson, S. (1974). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica, 28b(9), 1086-1087. Available at: [Link]

-

3-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 5288768. PubChem. Available at: [Link]

-

Reilly, M. C., Levery, S. B., Castle, S. A., Klutts, J. S., & Doering, T. L. (2009). A novel xylosylphosphotransferase activity discovered in Cryptococcus neoformans. The Journal of biological chemistry, 284(52), 36118–36127. Available at: [Link]

-

Barb, A. W. (2016). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Glycobiology, 26(9), 926–937. Available at: [Link]

-

Hovde, S., Stepper, J., & Vocadlo, D. J. (2022). Chemical tools to study bacterial glycans: a tale from discovery of glycoproteins to disruption of their function. Journal of the Royal Society, Interface, 19(195), 20220358. Available at: [Link]

-

Nishida, Y., & Thieker, D. F. (2019). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical chemistry chemical physics : PCCP, 21(41), 22915–22927. Available at: [Link]

-

Mazumder, P., & Mukhopadhyay, C. (2010). Conformational behavior of alpha-D-mannopyranosyl-(1-->6)-alpha,beta-D-mannose complexed with two mannose-binding plant lectins, Allium sativam agglutinin I and concanavalin A, using NMR and molecular modeling techniques. Carbohydrate research, 345(1), 61–67. Available at: [Link]

-

Chen, Y., Hu, D., & Qiu, W. (2012). Role of malectin in Glc2Man9GlcNAc2-dependent quality control of α1-antitrypsin. Molecular biology of the cell, 23(13), 2639–2649. Available at: [Link]

- Garegg, P. J., Oscarson, S., & Tidén, A. K. (1990). Synthesis of methyl 3-O-alpha-D-galactopyranosyl-6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, methyl 3-O-alpha-D-glucopyran

An In-depth Technical Guide to 3-O-α-D-Mannopyranosyl-D-mannopyranose (CAS: 23745-85-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of a Core Mannose Structure

3-O-α-D-Mannopyranosyl-D-mannopyranose, a disaccharide also known as α-1,3-mannobiose, represents a fundamental structural motif in glycobiology. While seemingly a simple molecule, its α-1,3-glycosidic linkage is a critical component of more complex glycans that are central to a myriad of biological processes, ranging from protein folding and quality control in the endoplasmic reticulum to host-pathogen interactions. This guide aims to provide a comprehensive technical overview of this disaccharide, delving into its chemical properties, synthesis, biological relevance, and the analytical methodologies required for its study. For the drug development professional, an understanding of this core structure can unlock new avenues for therapeutic intervention, particularly in the realms of infectious diseases and immunology.

Section 1: Chemical and Physical Properties

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its physicochemical properties. 3-O-α-D-Mannopyranosyl-D-mannopyranose is a glycosylmannose composed of two D-mannopyranose units linked by an α-(1→3) bond.[1][2]

| Property | Value | Source |

| CAS Number | 23745-85-9 | [1][3] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1][3][4] |

| Molecular Weight | 342.30 g/mol | [1][3][4] |

| Exact Mass | 342.11621151 Da | [1][4] |

| Synonyms | α-1,3-Mannobiose, 3-O-alpha-D-Mannopyranosyl-D-mannopyranose | [1] |

| Storage Conditions | -20°C | [3] |

| Physical State | Solid | |

| Solubility | Soluble in water |

Section 2: Synthesis and Purification

The synthesis of specific oligosaccharides like 3-O-α-D-mannopyranosyl-D-mannopyranose is a complex undertaking that requires strategic use of protecting groups and stereoselective glycosylation reactions.

Chemical Synthesis Strategies

The chemical synthesis of α-mannosides often presents a challenge due to the potential for the formation of the undesired β-anomer. However, the presence of a participating group at the C-2 position of the mannosyl donor can facilitate the formation of the α-glycosidic bond. A general approach involves the use of a suitably protected mannosyl donor and a mannosyl acceptor with a free hydroxyl group at the C-3 position.

A common strategy involves the use of a mannosyl donor with a participating group, such as an acetyl group, at the C-2 position. This group can form a transient cyclic intermediate that blocks the β-face of the anomeric carbon, thereby directing the incoming acceptor to the α-face. The choice of protecting groups for the other hydroxyls on both the donor and acceptor is critical to ensure regioselectivity and to allow for deprotection at the final stage.

A plausible synthetic route, based on established principles of carbohydrate chemistry, is outlined below.[5][6][7]

Sources

- 1. 3-O-alpha-D-mannopyranosyl-D-mannopyranose | C12H22O11 | CID 11013287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOPYRANOSE | 23745-85-9 [chemicalbook.com]

- 3. CAS#:23745-85-9 | 3-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOPYRANOSE | Chemsrc [chemsrc.com]

- 4. 3-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 5288768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. sci-hub.st [sci-hub.st]

- 7. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose

An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 3-O-α-D-Mannopyranosyl-D-mannopyranose

Abstract

3-O-α-D-Mannopyranosyl-D-mannopyranose, also known as α-1,3-mannobiose, is a fundamental disaccharide unit that constitutes a critical structural motif in a variety of biologically significant glycans.[1][2] It is notably a core component of N-linked oligosaccharide chains in glycoproteins, which are integral to numerous cellular processes.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the methodologies for the chemical synthesis and enzymatic isolation of this important mannobiose. We will explore the causality behind key experimental choices, from the selection of protecting groups in chemical synthesis to the optimization of chromatographic purification. The protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references. The guide culminates with a discussion on modern techniques for structural elucidation, ensuring the unambiguous identification and characterization of the target molecule.

Introduction: The Significance of a Core Mannose Linkage

The study of glycoscience has revealed the profound impact of specific oligosaccharide structures on biological function. The α-1,3-mannobiose unit, consisting of two D-mannopyranose residues joined by an alpha-(1→3) glycosidic bond, is one such critical structure.[1][4] Its prevalence in the core pentasaccharide of N-linked glycoproteins across eukaryotes underscores its importance in protein folding, trafficking, and cell-cell recognition.[3] Furthermore, this disaccharide serves as a specific substrate for certain enzymes, such as the xylosylphosphotransferase found in the fungal pathogen Cryptococcus neoformans, highlighting its role in unique biological pathways that could be targeted for therapeutic intervention.[5][6]

The ability to access pure, well-characterized 3-O-α-D-Mannopyranosyl-D-mannopyranose is therefore essential for advancing research in glycobiology. It serves as an indispensable analytical standard, a building block for the synthesis of more complex glycans, and a tool for investigating carbohydrate-protein interactions. This guide provides the technical foundation for its preparation and analysis.

Chemical Structure of 3-O-α-D-Mannopyranosyl-D-mannopyranose

Caption: Chemical structure of 3-O-α-D-Mannopyranosyl-D-mannopyranose.

Methodologies for Preparation

Accessing α-1,3-mannobiose can be achieved through two primary routes: total chemical synthesis, which offers high purity and scalability, or isolation from natural polymers, which can be cost-effective for certain applications.

Chemical Synthesis Strategy

The chemical synthesis of an α-mannoside, particularly one with a 1,2-cis stereochemical relationship, requires careful strategic planning to control anomeric selectivity. The synthesis of 3-O-α-D-Mannopyranosyl-D-mannopyranose typically involves three main phases: preparation of a suitable glycosyl donor and acceptor, the glycosylation reaction, and final deprotection.

-

Glycosyl Donor and Acceptor: The glycosyl donor must have a leaving group at the anomeric position (C1) and protecting groups on the hydroxyls to prevent self-condensation. The glycosyl acceptor requires a free hydroxyl group at the desired linkage position (C3) while all other hydroxyls are protected. Benzyl ethers are often chosen as protecting groups for their stability under a wide range of conditions and their easy removal via catalytic hydrogenation.[3]

-

Anomeric Control: Achieving the α-linkage is the critical challenge. Unlike β-mannosides, an α-linkage cannot be formed through neighboring group participation from a C2-acyl protecting group. Therefore, strategies often rely on using non-participating protecting groups (like benzyl ethers) and specific promoters to favor the formation of the thermodynamically more stable α-anomer. The Koenigs-Knorr reaction, using mercury(II) salts as promoters, has been shown to give high yields of α-D-mannosides.[3]

This protocol is adapted from methodologies described for the synthesis of related manno-oligosaccharides.[3][7]

Step 1: Preparation of Glycosyl Acceptor (e.g., Benzyl 2,4,6-tri-O-benzyl-α-D-mannopyranoside)

-

Start with a commercially available precursor like benzyl α-D-mannopyranoside.

-

Employ regioselective protection strategies. For instance, use a stannylene acetal intermediate to selectively expose the C3 hydroxyl group for subsequent glycosylation, while protecting C2, C4, and C6.

Step 2: Preparation of Glycosyl Donor (e.g., 2-O-Acetyl-3,4,6-tri-O-benzyl-α-D-mannosyl chloride)

-

Begin with a fully benzylated mannose derivative, such as 3,4,6-Tri-O-benzyl-1,2-O-methylorthoacetyl-β-D-mannose.[3]

-

Treat this precursor with hydrogen chloride in diethyl ether. This reaction cleaves the orthoester and installs a chlorine atom at the anomeric position, yielding the reactive glycosyl donor.[3] This crude product is often used immediately in the next step without extensive purification.

Step 3: The Glycosylation Reaction

-

Dissolve the glycosyl acceptor and the crude glycosyl donor in a suitable solvent mixture, such as toluene-nitromethane.

-

Add a promoter mixture, for example, mercury(II) bromide and mercury(II) cyanide. This combination has proven effective in driving the Koenigs-Knorr reaction towards high yields of the desired α-mannoside.[3]

-

Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and work up to remove the mercury salts.

-

Purify the resulting protected disaccharide using silica gel column chromatography.

Step 4: Deprotection

-

First, remove any acyl protecting groups (like the 2-O-acetyl group on the donor) under mild basic conditions (e.g., sodium methoxide in methanol, known as the Zemplén deacetylation).

-

Next, remove all benzyl ether protecting groups by catalytic hydrogenation. Dissolve the compound in methanol and hydrogenate over a 10% Palladium on charcoal catalyst.[3]

-

After the reaction is complete (monitored by TLC), filter off the catalyst and evaporate the solvent to yield the final product, 3-O-α-D-Mannopyranosyl-D-mannopyranose, as a syrup.[3]

Sources

- 1. 3-O-alpha-D-mannopyranosyl-D-mannopyranose | C12H22O11 | CID 11013287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3α-Mannobiose - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 3-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 5288768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Sci-Hub. Synthesis of 3-O Substituted D-Mannoses / Carbohydrate Research, 1977 [sci-hub.st]

3-O-alpha-D-Mannopyranosyl-D-mannopyranose: A Technical Guide to its Role as an Antigenic Determinant

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose (α-1,3-mannobiose), a disaccharide of significant immunological importance. It serves as a critical antigenic determinant on the cell surfaces of numerous pathogenic fungi and some bacteria, playing a pivotal role in the interplay between these microbes and the host immune system. This document delves into the biochemical structure, synthesis, and immunological recognition of α-1,3-mannobiose. Furthermore, it offers detailed methodologies for its study, aiming to equip researchers and drug development professionals with the necessary knowledge to explore its potential as a diagnostic marker, vaccine candidate, and target for novel anti-infective therapies.

Introduction: The Significance of a "Simple" Sugar

In the intricate world of glycobiology, seemingly simple carbohydrate structures can hold profound biological significance. 3-O-alpha-D-Mannopyranosyl-D-mannopyranose, a disaccharide consisting of two mannose units linked by an α-1,3 glycosidic bond, is a prime example. Far from being a mere metabolic intermediate, this molecule is a key player in the chemical dialogue between host and pathogen.

Located on the outer layer of the cell walls of various microorganisms, α-1,3-mannobiose acts as a molecular signature, recognized by the host's innate and adaptive immune systems.[1] This recognition can trigger a cascade of immune responses, ranging from protective immunity to immunopathology. Understanding the precise nature of these interactions is paramount for the development of effective strategies to combat infectious diseases.

This guide will provide a detailed exploration of α-1,3-mannobiose, from its fundamental chemical properties to its complex role in immunology and its potential applications in medicine.

Biochemical Landscape of α-1,3-Mannobiose

Structure and Nomenclature

3-O-alpha-D-Mannopyranosyl-D-mannopyranose is a non-reducing disaccharide. Its systematic name, alpha-D-mannopyranosyl-(1→3)-alpha-D-mannopyranose, precisely describes its structure: an α-D-mannopyranose molecule linked from its anomeric carbon (C1) to the hydroxyl group at the C3 position of another α-D-mannopyranose unit.[2]

Key Structural Features:

-

α-Glycosidic Linkage: The anomeric carbon of the first mannose residue is in the alpha configuration. This stereochemistry is crucial for its recognition by specific antibodies and lectins.

-

1→3 Linkage: The connection between the two mannose units occurs at the 3-hydroxyl group of the second mannose, influencing the overall shape and flexibility of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | [2] |

| Molecular Weight | 342.30 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in water, very slightly soluble in methanol. | [3] |

| Storage Temperature | -20°C | [3] |

Table 1: Physicochemical Properties of 3-O-alpha-D-Mannopyranosyl-D-mannopyranose.

Biosynthesis of the α-1,3-Mannosyl Linkage

The α-1,3-mannosyl linkage is synthesized by a class of enzymes known as α-1,3-mannosyltransferases. These enzymes are part of the broader family of glycosyltransferases and are crucial for the elaboration of mannan structures on the cell walls of fungi and the capsules of some bacteria.[4][5]

In fungi such as Cryptococcus neoformans and Candida albicans, α-1,3-mannosyltransferases utilize a nucleotide sugar donor, typically GDP-mannose, to transfer a mannose residue to an acceptor mannan chain.[4][5] The activity of these enzymes is critical for the structural integrity of the cell wall and for the presentation of antigenic determinants to the host immune system.

Sources

- 1. Model alpha-mannoside conjugates: immunogenicity and induction of candidacidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 5288768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-O-ALPHA-D-MANNOPYRANOSYL-D-MANNOPYRANOSE | 23745-85-9 [chemicalbook.com]

- 4. A Unique α-1,3 Mannosyltransferase of the Pathogenic Fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of the fungal mannosyltransferase Och1 reveals active site primed for N-glycan binding | PLOS One [journals.plos.org]

An In-Depth Technical Guide to 3-O-α-D-Mannopyranosyl-D-mannopyranose (α-1,3-Mannobiose)

This guide provides a comprehensive technical overview of 3-O-α-D-Mannopyranosyl-D-mannopyranose, a disaccharide of significant interest in glycobiology, immunology, and drug development. Intended for researchers, scientists, and professionals in related fields, this document delves into the molecule's fundamental properties, structural elucidation, and its biological context, supported by field-proven methodologies and authoritative references.

Core Molecular Attributes

3-O-α-D-Mannopyranosyl-D-mannopyranose, also commonly referred to as α-1,3-Mannobiose or 3α-Mannobiose, is a disaccharide consisting of two D-mannopyranose units.[1][2] The linkage between these units is a critical structural feature: an alpha-glycosidic bond connects the anomeric carbon (C1) of one mannose residue to the hydroxyl group at the C3 position of the second mannose residue.[1][3]

Molecular Formula and Weight

The precise molecular formula and weight are foundational data for any analytical workflow, from preparing solutions of known molarity to high-resolution mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | PubChem[1][4] |

| Average Molecular Weight | 342.30 g/mol | PubChem[1][4], ChemicalBook[5] |

| Monoisotopic Mass | 342.11621151 Da | PubChem[1][4] |

| CAS Number | 23745-85-9 | ChemicalBook[5], Wikipedia[2] |

Physicochemical Properties

Understanding the physicochemical properties is paramount for handling, storage, and experimental design.

| Property | Description | Source |

| Appearance | White to Off-White Solid | ChemicalBook[5] |

| Solubility | Slightly soluble in water, very slightly soluble in methanol. | ChemicalBook[5] |

| Storage Temperature | -20°C | ChemicalBook[5] |

Structural Elucidation and Characterization

Confirming the identity and purity of α-1,3-Mannobiose is a non-trivial task, as numerous other mannose disaccharides with identical mass exist (e.g., α-1,2-, α-1,4-, α-1,6-mannobiose).[6][7] Therefore, robust analytical techniques capable of resolving these structural isomers are essential. The choice of methodology is driven by the need to unequivocally determine the connectivity and stereochemistry of the glycosidic linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the de novo structural elucidation of carbohydrates. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of linkage position and anomeric configuration (α or β).

Expert Insight: While a standard 1D proton NMR provides a useful fingerprint, it is often insufficient for unambiguous assignment in complex molecules like disaccharides due to signal overlap. A suite of 2D NMR experiments is the self-validating standard in the field.

Experimental Protocol: 2D NMR for Structural Verification

-

Sample Preparation: Dissolve 2-5 mg of the purified disaccharide in 0.5 mL of high-purity deuterium oxide (D₂O). D₂O is the solvent of choice as it does not obscure the carbohydrate's hydroxyl and anomeric proton signals.

-

Instrument Setup: Utilize a high-field NMR spectrometer (600 MHz or higher is recommended for better signal dispersion).[8]

-

Data Acquisition: Acquire the following spectra:

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton couplings within each mannose ring, tracing the spin systems from H1 to H6.

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single mannose residue from a single, well-resolved resonance.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the glycosidic linkage. A cross-peak between the anomeric proton (H1') of the non-reducing mannose and the C3 of the reducing mannose will confirm the 1→3 linkage.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For an α-linkage, a strong NOE is expected between H1' of the non-reducing ring and H2 of the same ring.[7]

-

-

Data Analysis: The anomeric proton (H1') of an α-mannoside typically appears around 4.8-5.2 ppm with a small coupling constant (J < 4 Hz). The key HMBC correlation (H1' to C3) and the characteristic NOE pattern provide definitive proof of the 3-O-α-D-Mannopyranosyl structure.

Mass Spectrometry (MS)

Mass spectrometry provides an orthogonal method for verification, confirming the molecular mass and offering structural insights through fragmentation analysis.

Expert Insight: Because disaccharide isomers have identical masses, simple MS is insufficient for identification. Tandem mass spectrometry (MS/MS) is required to generate linkage-specific fragment ions. Derivatization, such as methylation, can further enhance the structural information obtained.[9]

Experimental Protocol: MALDI-TOF/TOF MS/MS for Isomer Differentiation

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the disaccharide in deionized water.

-

Prepare a saturated matrix solution (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

-

On a MALDI target plate, spot 1 µL of the sample and immediately add 1 µL of the matrix solution. Allow to air dry (co-crystallization).

-

-

MS Acquisition (Full Scan): In positive ion mode, acquire a full scan to detect the sodiated adduct [M+Na]⁺ at m/z 365.1. The protonated molecule [M+H]⁺ at m/z 343.1 may also be observed.

-

MS/MS Acquisition (Fragmentation): Select the precursor ion (e.g., [M+Na]⁺) for collision-induced dissociation (CID).

-

Data Analysis: The fragmentation pattern is diagnostic of the linkage position.[10] Different glycosidic linkages (1→2, 1→3, 1→4, 1→6) produce a unique set of fragment ions (B, C, Y, and Z ions).[11] By comparing the obtained spectrum to reference spectra or fragmentation libraries for known mannobiose isomers, the α-1,3 linkage can be confirmed. For example, the presence and relative abundance of specific cross-ring cleavage fragments can be indicative of the 3-position linkage.[10]

Workflow for Disaccharide Characterization

Caption: Workflow for the structural verification of α-1,3-Mannobiose.

Biological and Pharmaceutical Significance

3-O-α-D-Mannopyranosyl-D-mannopyranose is not merely a chemical curiosity; it is a key structural motif in biology with direct relevance to drug development and diagnostics.

Fungal Cell Wall Component and Antigenic Determinant

The cell walls of many yeasts, including the baker's yeast Saccharomyces cerevisiae and the pathogenic species Candida albicans, are rich in mannoproteins.[12] The outer chains of these mannoproteins often terminate in α-1,3-linked mannose residues.[12] This specific disaccharide unit is a major antigenic determinant, meaning it is recognized by the host immune system.[3]

-

Trustworthiness in Application: For researchers developing antifungal vaccines or diagnostics, synthetic α-1,3-Mannobiose serves as a critical, well-defined hapten. It can be used to elicit or detect specific antibodies, ensuring that the immunological tools are targeted against the relevant biological structure. The α-1,3-mannosyltransferase Mnn1p in yeast is a key enzyme in the synthesis of this structure.[13]

Specific Lectin Recognition

Lectins are proteins that bind to specific carbohydrate structures. A lectin isolated from the bulbs of the crocus plant (Crocus vernus) has been shown to be highly specific for terminal Man(α1,3)Man groups.[14]

-

Expertise in Experimental Design: This high specificity makes the crocus lectin an invaluable tool for researchers. Immobilized on a solid support, it can be used in affinity chromatography to purify glycoproteins or polysaccharides that contain the α-1,3-Mannobiose motif.[14] This provides a direct functional assay for the presence of the disaccharide, complementing the physicochemical methods described above.

Chemical Structure of 3-O-α-D-Mannopyranosyl-D-mannopyranose

Caption: 2D representation of α-1,3-Mannobiose.

Conclusion